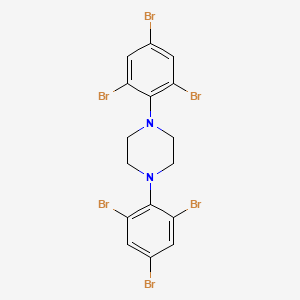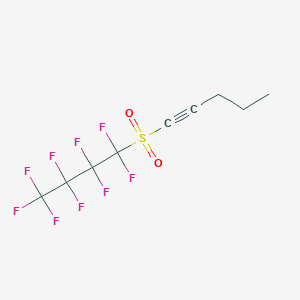
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne is a fluorinated organic compound known for its unique chemical properties. It is often used in organic synthesis due to its ability to introduce fluorine atoms into molecules, which can significantly alter their chemical behavior and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne can be synthesized through the electrochemical fluorination of sulfolane. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms in the sulfolane molecule .
Industrial Production Methods
The industrial production of this compound typically involves the use of advanced electrochemical cells and controlled reaction conditions to ensure high yield and purity. The process is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as alcohols and amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include nonafluorobutanesulfonate esters and other fluorinated organic compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for introducing fluorine atoms into organic molecules, which can enhance their stability and reactivity.
Biology: Fluorinated compounds are often used in biological research to study enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated drugs are known for their improved metabolic stability and bioavailability, making this compound valuable in pharmaceutical research.
Industry: It is used in the production of fluorinated surfactants, agrochemicals, and specialty polymers.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne is unique due to its ability to introduce multiple fluorine atoms into organic molecules, which can significantly enhance their chemical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
63369-95-9 |
|---|---|
Fórmula molecular |
C9H7F9O2S |
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)pent-1-yne |
InChI |
InChI=1S/C9H7F9O2S/c1-2-3-4-5-21(19,20)9(17,18)7(12,13)6(10,11)8(14,15)16/h2-3H2,1H3 |
Clave InChI |
GWIWUFBTQIUEGI-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



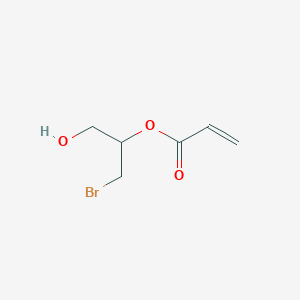

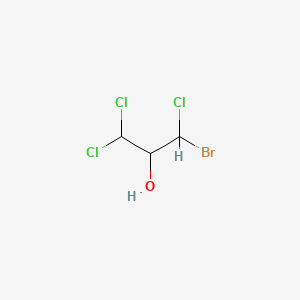
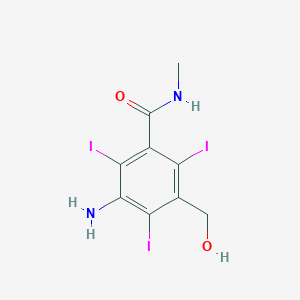

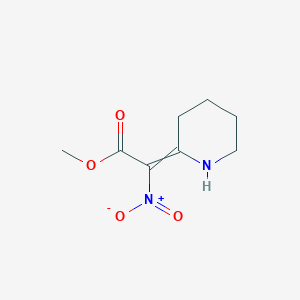
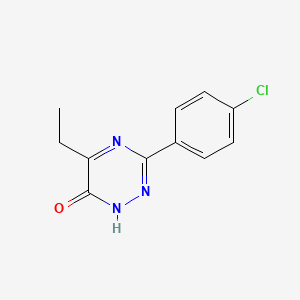
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
